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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003 Get Quote

An In-depth Technical Guide to Phenacyl Bromide: Synthesis, Reactivity, and Applications

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a versatile organic compound with the

chemical formula C₆H₅C(O)CH₂Br.[1] It presents as a colorless to beige crystalline solid with a

sharp, irritating odor.[2] As a powerful lachrymator, it causes severe eye irritation and is toxic by

inhalation, ingestion, and skin absorption.[2][3] Despite its hazardous nature, phenacyl bromide

is a crucial intermediate in organic synthesis, widely employed as a potent alkylating agent and

a precursor for a diverse range of organic compounds, particularly heterocyclic structures.[1][2]

[4] Its utility extends to biochemical applications, including protein modification, and analytical

chemistry for the derivatization of organic acids.[2][3] This guide provides a comprehensive

overview of its synthesis, core reactivity, and experimental protocols for researchers and

professionals in drug development.

Synthesis of Phenacyl Bromide
The preparation of phenacyl bromide can be achieved through several synthetic routes, with

the direct bromination of acetophenone being the most traditional and widely documented

method. Modern approaches offer alternative conditions, including metal-free and

environmentally benign options.
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The most common methods for synthesizing phenacyl bromide are summarized below.

Table 1: Summary of Key Synthetic Methods for Phenacyl Bromide

Method
Starting
Material

Key Reagents
& Conditions

Typical Yield Notes

Direct

Bromination
Acetophenone

Bromine (Br₂),

Acetic Acid
69–72%

A classic, well-

established

method.[5]

Direct

Bromination with

Catalyst

Acetophenone

Bromine (Br₂),

Anhydrous

Aluminum

Chloride (AlCl₃),

Anhydrous Ether

88–96% (crude),

64–66%

(recrystallized)

The catalyst

accelerates the

reaction; ether is

used as a

solvent.[3]

Metal-Free

C(sp³)-H

Bromination

Aromatic

Ketones

Iodobenzene

diacetate

(PhI(OAc)₂), KBr,

p-TsOH·H₂O,

BF₃·Et₂O

Moderate to

good

Operates under

ambient

conditions.[6]

Tandem

Hydroxybrominat

ion/Oxidation

Styrenes

Potassium

persulfate

(K₂S₂O₈), KBr,

Water

Good to

excellent

A "green

chemistry"

approach using

water as the

solvent.[7][8]

In-situ Bromine

Generation
Acetophenone

Sodium bromide

(NaBr), Sodium

bromate

(NaBrO₃), Dilute

HCl, aq.

Methanol

Not specified

Avoids handling

liquid bromine

directly.[9]
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This protocol is adapted from the well-vetted procedure published in Organic Syntheses.[3] It

describes the bromination of acetophenone in anhydrous ether catalyzed by aluminum

chloride.

Caption: Experimental workflow for phenacyl bromide synthesis.

Materials and Equipment:

Acetophenone (50 g, 0.42 mole)

Anhydrous ether (50 cc)

Anhydrous aluminum chloride (0.5 g)

Bromine (67 g, 21.5 cc, 0.42 mole)

Methanol (for recrystallization)

Petroleum ether

Three-necked flask, mechanical stirrer, separatory funnel, reflux condenser

Ice bath

Filtration apparatus

Procedure:

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in

a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux

condenser.[3]

The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is added.[3]

With continuous stirring, 67 g (0.42 mole) of bromine is added dropwise from the separatory

funnel at a rate of approximately 1 cc per minute. The bromine color should disappear

rapidly.[3]
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After the addition is complete, the ether and dissolved hydrogen bromide must be removed

immediately under reduced pressure. A slight current of air can facilitate this process. Failure

to remove HBr promptly can lead to a lower yield and a less pure product.[3]

The remaining solid mass of brownish-yellow crystals is the crude phenacyl bromide.[3]

To purify, the crude product is shaken with a mixture of 10 cc of water and 10 cc of petroleum

ether. The water removes residual HBr, and the petroleum ether removes unreacted

acetophenone.[3]

The crystals are collected by suction filtration and washed with fresh portions of the

water/petroleum ether mixture until white.[3] The crude product weighs 74–80 g (88–96%

yield) and melts at 45–48°C. This is often pure enough for many applications.[3]

For higher purity, the crude product can be recrystallized from 25–30 cc of methanol, yielding

54–55 g (64–66%) of white crystals with a melting point of 49–51°C.[3]

Safety Note: Phenacyl bromide is a strong lachrymator and should be handled with extreme

care in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.[3]

Physical and Spectroscopic Properties
The key physical and chemical properties of phenacyl bromide are essential for its

characterization and handling.

Table 2: Physical and Spectroscopic Data for Phenacyl Bromide
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Property Value

Molecular Formula C₈H₇BrO[2]

Molecular Weight 199.04 g/mol [2]

Appearance Colorless to beige crystalline solid[1][2]

Melting Point 49–51 °C (recrystallized)[3]

Boiling Point Decomposes

Solubility
Insoluble in water; soluble in ether, methanol,

petroleum ether[3]

¹H NMR (CDCl₃, 400 MHz)

δ 4.47 (s, 2H, -CH₂Br), 7.50 (t, J=8.0 Hz, 2H, Ar-

H), 7.63 (t, J=7.6 Hz, 1H, Ar-H), 7.96 (d, J=7.6

Hz, 2H, Ar-H)[8]

¹³C NMR (CDCl₃, 100 MHz)
δ 30.9 (-CH₂Br), 128.8 (Ar-C), 128.9 (Ar-C),

133.9 (Ar-C), 134.1 (Ar-C), 191.0 (C=O)[8]

Reactivity of Phenacyl Bromide
The reactivity of phenacyl bromide is dominated by the presence of the α-bromo ketone

functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl

group activates the α-carbon for nucleophilic attack, making it a highly effective electrophile for

Sₙ2 reactions.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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